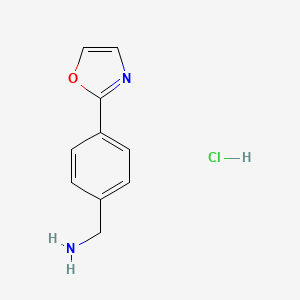
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a versatile organic compound characterized by its bromine and trifluoromethyl groups, as well as its boronic acid derivative structure. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-2-(trifluoromethyl)pyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar palladium-catalyzed cross-coupling reactions. The process involves optimizing reaction conditions to achieve high yields and purity, often employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the bromine or trifluoromethyl groups.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is extensively used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryls and other complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy and anti-inflammatory agents. Industry: It is employed in the production of advanced materials and polymers, contributing to the development of new technologies.
作用機序
The compound exerts its effects through its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boronic acid derivative facilitates the formation of these bonds under palladium-catalyzed conditions, leading to the synthesis of complex organic molecules. The molecular targets and pathways involved include various organic substrates that can be coupled to form biaryls and other valuable compounds.
類似化合物との比較
5-Bromo-3-pyridineboronic acid pinacol ester
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness: 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group, which imparts unique chemical properties compared to similar compounds. This group enhances the compound's reactivity and stability, making it particularly useful in cross-coupling reactions.
特性
IUPAC Name |
5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(14)6-18-9(8)12(15,16)17/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKKEAGMIFSVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Phenyl-13-piperazin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaen-7-yl)ethanone](/img/structure/B7983361.png)
![(4aS,6aR,9aR)-6-benzylhexahydro-1H-cyclopenta[2,3]pyrrolo[3,4-c]pyridine-1,3,5(2H,6H)-trione](/img/structure/B7983366.png)
![8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B7983373.png)
![7-Amino-2-(cyclopropylmethyl)-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-one](/img/structure/B7983381.png)
![2-(Cyclopropylmethyl)-7-(methylamino)-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-one](/img/structure/B7983388.png)

![1-(2,3-Dimethylpyrido[2,3-b]pyrazin-7-yl)-4-piperidinecarboxylic acid](/img/structure/B7983398.png)


![2-[2-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B7983445.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B7983459.png)
